2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Description
The compound 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic hybrid molecule featuring a 1,2,4-triazole core substituted with a butyl group and a sulfanyl-linked acetamide moiety. The acetamide is further connected to a 5-isopropyl-1,3,4-thiadiazole ring. Such hybrid structures are of significant interest in medicinal chemistry due to the pharmacological versatility of triazoles and thiadiazoles, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6OS2/c1-4-5-6-9-14-12(18-16-9)21-7-10(20)15-13-19-17-11(22-13)8(2)3/h8H,4-7H2,1-3H3,(H,14,16,18)(H,15,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFNENQWHAWJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of a thiosemicarbazide with a carboxylic acid derivative under reflux conditions.
Coupling Reaction: The final step involves coupling the triazole and thiadiazole rings through a thioether linkage, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with various molecular targets. The triazole and thiadiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
The target compound combines 1,2,4-triazole and 1,3,4-thiadiazole rings. Comparisons with analogous structures reveal key differences:
- 1,3,4-Oxadiazole Analogs: Compounds like 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace sulfur in the thiadiazole with oxygen.
- Tetrazole Derivatives : The compound in (C₁₃H₁₇N₅OS) features a 1,2,3,4-tetrazole ring instead of triazole. Tetrazoles are more electron-deficient, which may influence stability and hydrogen-bonding interactions .
Substituent Effects
- Alkyl Chain Modifications : The butyl group on the triazole in the target compound increases lipophilicity compared to methyl or isopropyl substituents in analogs like N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (). Longer alkyl chains may enhance hydrophobic interactions but reduce aqueous solubility .
- Aromatic vs. Heteroaromatic Moieties : The 5-isopropyl-thiadiazole in the target compound contrasts with the indole-substituted oxadiazole in . Aromatic groups (e.g., indole) can improve π-π stacking interactions, while branched alkyl groups (e.g., isopropyl) may optimize steric fit in enzyme active sites .
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
The compound 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule belonging to the class of 1,2,4-triazole derivatives. Its unique structure includes a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 316.46 g/mol. The presence of various functional groups in its structure allows for potential interactions with biological targets.
Biological Activities
Research indicates that compounds containing triazole rings exhibit significant biological activities. The following sections detail the specific activities associated with the compound .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogenic microorganisms, including bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Fungal activity observed |
Studies have demonstrated that derivatives with a triazole core can disrupt cell wall synthesis and inhibit enzyme activity in microbial cells. The sulfanyl group enhances the reactivity of the compound, potentially increasing its antimicrobial efficacy.
Anticancer Activity
Research has indicated that 1,2,4-triazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Induced apoptosis in treated cells |
| HeLa (cervical cancer) | 8.0 | Significant reduction in cell viability |
In vitro studies have shown that the compound triggers apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in critical metabolic pathways within microorganisms and cancer cells.
- Receptor Modulation : The compound may modulate receptor functions that are essential for cell proliferation and survival.
- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance overall efficacy through synergistic mechanisms.
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental models:
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity against resistant strains of bacteria and fungi. The results demonstrated that the compound exhibited superior activity compared to standard antibiotics .
- Cytotoxicity Assay : In a study involving multiple cancer cell lines, the compound was shown to significantly reduce cell proliferation rates and induce apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
